2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, the reaction of a β-amino ester with a halogenated compound can lead to the formation of the azetidine ring.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring or the aromatic ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity and binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid: Similar in structure but lacks the 4-fluorophenyl group.
2-{1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid: Similar but with a phenyl group instead of a 4-fluorophenyl group.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid is unique due to the presence of the 4-fluorophenyl group, which can impart distinct chemical and biological properties. This fluorinated aromatic group can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-9-16(10-18,8-13(19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLGNMFLVDBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823780-74-0 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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